バルリチニブ
説明
- 腫瘍におけるErbB-2およびEGFR受容体の過剰発現は、癌患者の予後不良を予測する .
バルリチニブ: は、経口投与可能な、選択的かつ可逆的な小分子チロシンキナーゼ阻害剤です。これは、 および (上皮成長因子受容体)の両方を標的とします。
科学的研究の応用
Chemistry: Varlitinib’s role in medicinal chemistry lies in its inhibition of EGFR and ErbB-2. Researchers study its structure-activity relationship and optimize its properties.
Biology: Investigating Varlitinib’s impact on cell signaling pathways, cell growth, and apoptosis.
Industry: Potential applications in drug development and personalized medicine.
作用機序
- バルリチニブは、HER1-3、RAS/RAF/MEK/MAPK、p70S6K、S6リボソーム、4EBP1、Cdk-2、Cdc-2、および網膜芽細胞腫のリン酸化を阻害します .
- これは、細胞増殖と生存に関与する下流のシグナル伝達経路を破壊する可能性があります。
類似の化合物との比較
独自性: バルリチニブは、ErbB-2とEGFRの両方を阻害するという独自性を持ちます。
類似の化合物: 包括的なリストはありませんが、他のEGFR阻害剤には、ゲフィチニブ、エルロチニブ、オシメルチニブなどがあります。
生化学分析
Biochemical Properties
Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . It interacts with these enzymes, inhibiting their activity and thus disrupting the biochemical reactions they catalyze .
Cellular Effects
Varlitinib has been shown to reduce cell viability and induce cell apoptosis in most TNBC cell lines . It inhibits cell proliferation and enhances cell death via the suppression of Akt and Erk1/2 activity . Varlitinib also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Varlitinib exerts its effects at the molecular level by inhibiting the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . This inhibition disrupts the downstream signaling pathways of these receptors, leading to changes in gene expression and ultimately resulting in cell death .
Temporal Effects in Laboratory Settings
Over time, varlitinib treatment has been observed to cause a shift in the proteome of oral cancer cells . This shift includes the downregulation of five proteins and the upregulation of one protein . The long-term effects of varlitinib on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, varlitinib has been shown to significantly suppress tumor growth after oral administration for 15 days without noticeable toxicity . The effects of varlitinib were dose-dependent, with tumor stasis observed at a dosage of 50 mg/kg BID and tumor regression observed at a dosage of 100 mg/kg BID .
Metabolic Pathways
Varlitinib treatment influences the urea cycle followed by beta-alanine metabolism and glutamate metabolism . It interacts with enzymes and cofactors involved in these metabolic pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to the sites of its target enzymes, ErbB-2 and EGFR .
Subcellular Localization
As a tyrosine kinase inhibitor, it is likely localized to the cell membrane where its target enzymes, ErbB-2 and EGFR, are located .
準備方法
合成経路: バルリチニブの合成経路は、その分子構造を構築するための化学反応を含みます。残念ながら、特定の合成の詳細が公的ドメインで容易に入手できるわけではありません。
工業生産: 大規模な工業生産方法に関する情報は限られています。しかし、効率的かつ費用対効果の高い生産のために、合成経路の最適化が関係する可能性があります。
化学反応の分析
一般的な試薬と条件: バルリチニブ合成のための特定の試薬と条件に関する詳細は、機密情報です。保護基、触媒、反応温度などの要素を考慮することが重要です。
主な生成物: バルリチニブ合成の主な生成物は、バルリチニブそのものです。
科学研究への応用
化学: バルリチニブは、薬学化学において、EGFRおよびErbB-2の阻害剤として役割を果たしています。研究者は、その構造活性相関を研究し、その特性を最適化しています。
生物学: バルリチニブが細胞シグナル伝達経路、細胞増殖、およびアポトーシスに与える影響を調査しています。
医学: 臨床試験では、胃癌や肝外胆管癌などのさまざまな癌の治療における有効性が検討されています.
産業: 医薬品開発や個別化医療における潜在的な応用。
類似化合物との比較
Uniqueness: Varlitinib’s dual inhibition of ErbB-2 and EGFR sets it apart.
Similar Compounds: While I don’t have a comprehensive list, other EGFR inhibitors include Gefitinib, Erlotinib, and Osimertinib.
生物活性
Varlitinib, a reversible small molecule pan-human epidermal growth factor receptor (HER) inhibitor, has been developed primarily for the treatment of various cancers, including breast, gastric, and biliary tract cancers. Its mechanism of action involves the inhibition of key receptor tyrosine kinases such as EGFR (HER1), HER2, and HER4, which are critical in tumor proliferation and survival pathways. This article provides a comprehensive overview of the biological activity of varlitinib based on recent research findings.
Varlitinib targets multiple HER family receptors, leading to the inhibition of several downstream signaling pathways crucial for cancer cell survival and proliferation. Specifically, it affects:
- EGFR : Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
- HER2 : Varlitinib's action on HER2 is particularly significant in breast cancer models.
- HER4 : Its modulation also impacts HER4 signaling, contributing to its broad-spectrum activity against various tumors.
The compound has shown nanomolar potency against these targets, making it a promising therapeutic option in oncology.
Anti-Proliferative Effects
Research has demonstrated that varlitinib effectively reduces cell viability and induces apoptosis in several cancer cell lines. For instance:
- Triple-Negative Breast Cancer (TNBC) : Varlitinib significantly induced apoptosis in MDA-MB-453 and MDA-MB-468 cell lines but had minimal effect on MDA-MB-231 cells . This suggests a variable response based on the specific cellular context.
Cell Line | Apoptosis Induction | Effect on Viability |
---|---|---|
MDA-MB-453 | Yes | Significant reduction |
MDA-MB-468 | Yes | Significant reduction |
MDA-MB-231 | No | Minimal effect |
Tumor Growth Inhibition
In animal models, varlitinib has shown significant anti-tumor activity. For example, in xenograft models using MDA-MB-468 cells, varlitinib treatment led to reduced tumor growth without adversely affecting body weight . The compound was also effective in inhibiting tumor growth in cholangiocarcinoma models .
Clinical Trials
Varlitinib has been evaluated in several clinical trials across different cancer types:
- Gastric Cancer : A phase II trial combining varlitinib with mFOLFOX6 did not meet its primary endpoint of tumor shrinkage but suggested improved progression-free survival (PFS) trends .
- Biliary Tract Cancer : In the TreeTopp study, varlitinib combined with capecitabine showed a PFS benefit in female patients and those with gallbladder cancer, although overall efficacy compared to capecitabine alone was not statistically significant .
- Breast Cancer : A phase Ib study indicated that varlitinib combined with paclitaxel demonstrated promising efficacy in HER2-positive metastatic breast cancer, with 35.5% partial responses observed among evaluable patients .
Case Studies
Several case studies highlight varlitinib's potential:
- In patients with advanced biliary tract cancer, the addition of varlitinib to standard chemotherapy regimens showed tolerability and some efficacy signals, particularly in specific subgroups .
- A notable case involved a patient with HER2-positive breast cancer who achieved sustained disease control while on varlitinib after failing multiple lines of therapy .
Safety Profile
Varlitinib is generally well-tolerated; however, common adverse effects include:
- Neutropenia
- Electrolyte disturbances
- Fatigue
These side effects were particularly noted when combined with other chemotherapeutic agents like paclitaxel and carboplatin .
特性
IUPAC Name |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXSAYUXVSFDBQ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025597 | |
Record name | N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR. The compound possesses improved physiochemical properties relative to compounds directed at these targets currently in clinical development, and provides superior exposure and equivalent or greater efficacy in animal models of human cancer. Currently, there is no single drug on the market that selectively inhibits both ErbB-2 and EGFR. Varlitinib, which concurrently inhibits the molecular targets of the drugs Herceptin(R) (ErbB-2) and Erbitux(R) (EGFR), may provide enhanced efficacy in the treatment of cancer patients. | |
Record name | Varlitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
845272-21-1 | |
Record name | Varlitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845272211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Varlitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-[3-chloro-4-(thiazol-2-ylmethoxy)phenyl]-N6-[(4R)-4-methyl-4, 5-dihydrooxazol-2-yl]quinazoline-4, 6-diamine monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VARLITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846Y8197W1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。